An In-depth Technical Guide to 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the promising class of pyridazinone derivatives. We will delve into its chemical structure, a proposed synthetic pathway with a detailed experimental protocol, its predicted physicochemical properties, and a thorough exploration of its potential biological activities, grounded in the extensive research on analogous compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Pyridazinone derivatives have been reported to exhibit a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and antihypertensive properties.[1][2][3][4] The adaptability of the pyridazinone ring for chemical modification at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a "magic moiety" or "wonder nucleus" in the pursuit of novel therapeutic agents.[2][5]
The core structure of pyridazin-3(2H)-one exists in tautomeric forms, the keto and the enol form, which can influence its interactions with biological targets.
Caption: Tautomerism of the pyridazin-3(2H)-one core.
Chemical Structure of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
The topic of this guide, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, features a 2,4-dimethylphenyl substituent at the 6-position of the pyridazin-3(2H)-one ring.
Caption: Chemical structure of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
While a specific synthesis for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is not extensively reported in the literature, a reliable synthetic route can be proposed based on established methods for analogous 6-arylpyridazinones.[5][6] The most common approach involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.
Proposed Synthetic Pathway
The synthesis commences with a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride to yield the intermediate 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. This γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone intermediate, which is subsequently dehydrogenated to afford the final product, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Caption: Proposed synthetic workflow for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 6-phenylpyridazin-3(2H)-one.[6]
Step 1: Synthesis of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 0.2 mol) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane, 200 mL) at 0-5 °C, add succinic anhydride (0.1 mol) portion-wise.
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Slowly add 1,3-dimethylbenzene (0.1 mol) to the mixture, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
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Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
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Reflux a mixture of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) for 6 hours.
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Cool the reaction mixture to room temperature. The intermediate, 6-(2,4-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one, may precipitate.
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Filter the solid, wash with cold ethanol, and dry.
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Dissolve the dried intermediate in glacial acetic acid (20 mL).
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Slowly add a solution of bromine (0.011 mol) in glacial acetic acid (10 mL) to the mixture while stirring.
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Stir the reaction mixture at room temperature for 1 hour.
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Pour the mixture into ice-cold water.
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Filter the resulting precipitate, wash thoroughly with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one.
Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Reference Analog |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on 6-phenylpyridazin-3(2H)-one[6] |
| Melting Point | Expected to be in the range of 150-250 °C | 6-phenylpyridazin-3(2H)-one melts at 201-204 °C.[8] The dimethyl substitution may slightly alter this. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Pyridazinone derivatives generally show poor aqueous solubility.[6] |
| pKa | Weakly acidic due to the N-H proton. | The parent pyridazine is weakly basic (pKa ~2.3).[5] The pyridazinone N-H is acidic. |
Potential Biological Activities and Therapeutic Applications
The pyridazinone scaffold is a versatile platform for discovering new drugs.[1][2] The introduction of a lipophilic 2,4-dimethylphenyl group at the 6-position is likely to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Based on the activities of related compounds, 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a promising candidate for investigation in several therapeutic areas.
Cardiovascular Effects
Many 6-arylpyridazinone derivatives have been investigated for their cardiovascular effects, particularly as cardiotonic and antihypertensive agents.[1][4] For instance, 6-phenylpyridazin-3(2H)-one has been studied as a potent cardiotonic agent.[6] The mechanism often involves the inhibition of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent positive inotropic and vasodilatory effects.
Anti-inflammatory and Analgesic Activity
A significant number of pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties.[1][3] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The structural features of 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one are consistent with those of other COX inhibitors, suggesting it may possess similar activity.
Anticancer Potential
The pyridazinone core is present in several compounds with demonstrated anticancer activity.[1] The mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, and induction of apoptosis. The 2,4-dimethylphenyl substituent may enhance the interaction with specific biological targets involved in cancer progression.
Antimicrobial Activity
Various substituted pyridazinones have been reported to possess antibacterial and antifungal activities.[1] The lipophilicity conferred by the dimethylphenyl group might enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Characterization and Analytical Methods
To confirm the identity and purity of synthesized 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a combination of spectroscopic and analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethylphenyl ring, the pyridazinone ring protons, and the methyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the pyridazinone ring (around 1650-1680 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), and C=C and C=N stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
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Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₁₂H₁₂N₂O.
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.
Conclusion and Future Directions
6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a promising, yet underexplored, member of the pyridazinone family of heterocyclic compounds. Based on the extensive research on its analogs, this molecule holds significant potential for development as a therapeutic agent in various disease areas, particularly cardiovascular disorders, inflammation, and cancer.
The proposed synthetic route offers a clear and established method for its preparation. Future research should focus on the actual synthesis and thorough characterization of this compound. Subsequently, comprehensive in vitro and in vivo pharmacological evaluations are warranted to explore its full therapeutic potential and elucidate its mechanism of action. The insights gained from such studies will be invaluable for the design and development of novel and more effective pyridazinone-based drugs.
References
[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. [Link]
[6] Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
[5] Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125. [Link]
[9] PubChem. 3(2H)-Pyridazinone. National Center for Biotechnology Information. [Link]
[2] Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
[7] Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]
[3] Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
[4] Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1367-1387. [Link]
[8] Shakeel, F., et al. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Biochemistry & Pharmacology: Open Access, 11(4). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sarpublication.com [sarpublication.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
